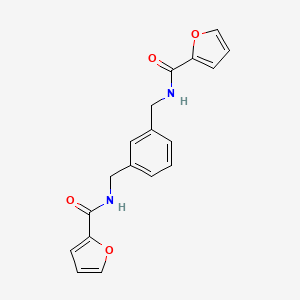

N,N'-(1,3-Phenylenebis(methylene))bis(furan-2-carboxamide)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N,N’-(1,3-Phenylenebis(methylene))bis(furan-2-carboxamide)” is a chemical compound with the CAS Number: 415694-42-7 . It has a molecular weight of 324.34 and its linear formula is C18H16N2O4 .

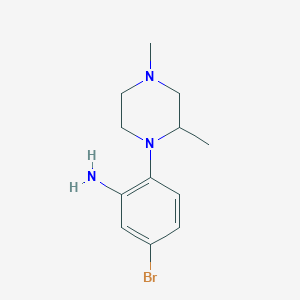

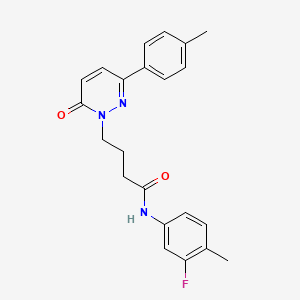

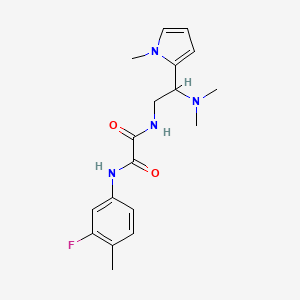

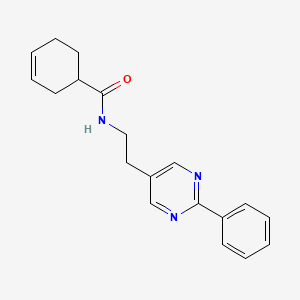

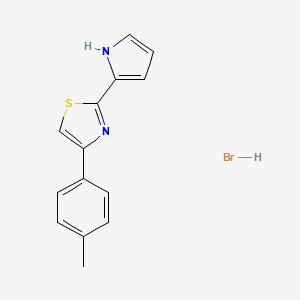

Molecular Structure Analysis

The molecular structure of “N,N’-(1,3-Phenylenebis(methylene))bis(furan-2-carboxamide)” can be represented by the linear formula C18H16N2O4 . The compound contains two furan rings, each attached to a carboxamide group. These groups are connected by a 1,3-phenylenebis(methylene) bridge .Physical And Chemical Properties Analysis

“N,N’-(1,3-Phenylenebis(methylene))bis(furan-2-carboxamide)” is a solid compound . It has a predicted density of 1.261±0.06 g/cm3 and a predicted boiling point of 650.2±55.0 °C .Scientific Research Applications

Structural and Spectral Analyses

N,N'-(1,3-Phenylenebis(methylene))bis(furan-2-carboxamide) and related compounds like N,N'-(2,2'-dithiodi-o-phenylene)bis-(furan-2-carboxamide) have been studied for their structural properties using spectral analyses like 1H NMR and single-crystal X-ray diffraction. These studies contribute to understanding the molecular structure and interactions, which are critical for applications in areas such as materials science and drug design (Yıldırım et al., 2018).

Construction of Metal–Organic Systems

Research on the construction of copper metal–organic systems using compounds structurally similar to N,N'-(1,3-Phenylenebis(methylene))bis(furan-2-carboxamide) has shown potential in the development of discrete molecular chairs and coordination polymers. These findings are significant for the design of novel materials with potential applications in catalysis, gas storage, and molecular recognition (Dai et al., 2009).

Enzymatic Synthesis of Biobased Polyesters

Compounds like 2,5-Bis(hydroxymethyl)furan, structurally related to N,N'-(1,3-Phenylenebis(methylene))bis(furan-2-carboxamide), have been used in the enzymatic synthesis of biobased furan polyesters. This research is particularly relevant in the development of sustainable and environmentally friendly materials, opening avenues in green chemistry and material science (Jiang et al., 2014).

Synthesis of Fluorescent and Water-Soluble Compounds

Research into the synthesis of highly fluorescent and water-soluble compounds, like N,N'-bis(2-((5-((dimethylamino)methyl)furan-2-yl)methylthio)ethyl)perylene-3,4,9,10-tetracarboxylic diimide, has applications in areas like sensor technology, bioimaging, and organic electronics. Such studies are crucial for advancing materials with unique optical and electronic properties (Boobalan et al., 2012).

Development of Polyamides and Polyimides

The synthesis of aliphatic polyimides from compounds like phenylene bis(succinic anhydride), which share structural features with N,N'-(1,3-Phenylenebis(methylene))bis(furan-2-carboxamide), has implications in the development of new materials with enhanced thermal stability and solubility. Such research is pivotal in material science, particularly for applications in advanced composites and coatings (Teshirogi, 1987).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

N-[[3-[(furan-2-carbonylamino)methyl]phenyl]methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c21-17(15-6-2-8-23-15)19-11-13-4-1-5-14(10-13)12-20-18(22)16-7-3-9-24-16/h1-10H,11-12H2,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHVKTUXCUDDMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CNC(=O)C2=CC=CO2)CNC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-(1,3-Phenylenebis(methylene))bis(furan-2-carboxamide) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2711101.png)

![ethyl 5-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2711104.png)

![N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine](/img/structure/B2711107.png)

![N-(1H-indazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2711108.png)

![2-(benzo[d]isoxazol-3-yl)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2711110.png)